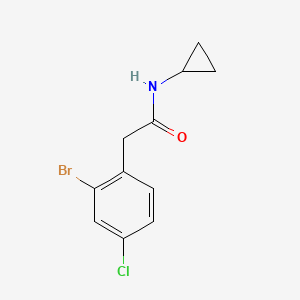
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring, a sulfonamide group, and a hydroxyphenyl moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-(4-hydroxyphenyl)ethanol and cyclopropanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: (S)-1-(4-hydroxyphenyl)ethanol is reacted with cyclopropanesulfonyl chloride in the presence of a base to form the desired product, this compound. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product consistency.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl or sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation Products: Quinones, phenolic derivatives, or sulfonic acids.
Reduction Products: Amines, alcohols, or hydrocarbons.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
科学的研究の応用
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential pharmaceutical activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, or infections.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Effects: The interaction with molecular targets can lead to changes in cellular function, such as inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
類似化合物との比較
Similar Compounds
®-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide: The enantiomer of the compound, which may exhibit different biological activity or reactivity.
N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide: The racemic mixture, containing both (S)- and ®-enantiomers.
N-(1-(4-methoxyphenyl)ethyl)cyclopropanesulfonamide: A derivative with a methoxy group instead of a hydroxy group, which may alter its chemical properties and applications.
Uniqueness
(S)-N-(1-(4-hydroxyphenyl)ethyl)cyclopropanesulfonamide is unique due to its specific stereochemistry, which can influence its biological activity and reactivity. The presence of the hydroxyphenyl group also contributes to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
N-[(1S)-1-(4-hydroxyphenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8(9-2-4-10(13)5-3-9)12-16(14,15)11-6-7-11/h2-5,8,11-13H,6-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZVSOFOWRJYGP-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)O)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














